molecular formula C8H6ClNO2S B1591266 (3-Cyanophenyl)methanesulfonyl chloride CAS No. 56106-01-5

(3-Cyanophenyl)methanesulfonyl chloride

Cat. No. B1591266
CAS RN: 56106-01-5
M. Wt: 215.66 g/mol
InChI Key: YNWYDZBBHOWDAE-UHFFFAOYSA-N
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Description

“(3-Cyanophenyl)methanesulfonyl chloride” is an organic compound with the linear formula C8H6O2N1Cl1S1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(3-Cyanophenyl)methanesulfonyl chloride” consists of a single atom of carbon © bound to three hydrogen (H) atoms, and then to a single sulfur (S) atom which is bound to two oxygen (O) atoms. This whole unit, called the mesyl group, is bound to a single chlorine (Cl) atom .


Physical And Chemical Properties Analysis

“(3-Cyanophenyl)methanesulfonyl chloride” has a molecular weight of 215.66 and a melting point of 100-102 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Synthesis of Organic Compounds

  • The compound has been used in the synthesis of 2,5-Disubstituted 3-(Phenylsulfonyl)pyrrolidines through 5-Endo-Trig Cyclisation Reactions. This method involves the reaction of lithiated (phenylsulfonyl)methane with enantiomerically pure N-diphenylphosphinylaziridines, leading to high yields and excellent stereoselectivities of pyrrolidines, indicating its utility in synthesizing complex organic molecules with potential biological activity (Craig, Jones, & Rowlands, 2000).

Material Science and Electrochemistry

  • In material science, (3-Cyanophenyl)methanesulfonyl chloride-related compounds have been studied for their electrochemical properties, such as in the sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid. This research demonstrates the potential of such compounds in high-performance battery materials, offering insights into enhancing the reversible intercalation of sodium in vanadium pentoxide films (Su, Winnick, & Kohl, 2001).

Anticancer and Anti-inflammatory Research

  • There's research on the synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. This suggests the application of (3-Cyanophenyl)methanesulfonyl chloride in developing new therapeutic agents, highlighting its significance in medicinal chemistry (Sondhi, Rani, Gupta, Agrawal, & Saxena, 2009).

Environmental Chemistry

  • Research on the chemical transformation of methanesulfonic acid and sodium methanesulfonate through heterogeneous OH oxidation provides insight into the atmospheric chemistry of methanesulfonic acid derivatives. Understanding these processes is crucial for assessing the environmental impact of organic sulfur compounds, which are significant in the context of (3-Cyanophenyl)methanesulfonyl chloride and related substances (Kwong et al., 2018).

Antimicrobial Research

  • The compound has also been implicated in the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety. Such studies are indicative of the compound's role in generating new antimicrobial agents, underscoring its potential in addressing antibiotic resistance (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Safety And Hazards

“(3-Cyanophenyl)methanesulfonyl chloride” is classified as a dangerous substance. It may be corrosive to metals, cause severe skin burns and eye damage, cause respiratory irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

(3-cyanophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c9-13(11,12)6-8-3-1-2-7(4-8)5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWYDZBBHOWDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588264
Record name (3-Cyanophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Cyanophenyl)methanesulfonyl chloride

CAS RN

56106-01-5
Record name (3-Cyanophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-cyanophenyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5 g (22.83 mmol) of 3-cyanobenzylsulfonic acid sodium salt were moistened with approx. 20 ml of phosphoryl chloride, after which 5.2 g (25.11 mmol) of PCl5 were added and the mixture was stirred for 15 min while being cooled with ice. The mixture was then heated at 80° C. for 4 h. After that, the mixture was poured onto ice and stirred vigorously for 30 min in connection with which the product sedimented as a white solid on the ice. After the ice had been partially thawed, the mixture was filtered through a frit and the product/ice mixture which remained was washed several times with water. The crystals which remained were dried in vacuo and used directly for the next step in the synthesis.
Name
3-cyanobenzylsulfonic acid sodium salt
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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